1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride
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Overview
Description
1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride is a chemical compound that belongs to the class of pyridinium salts It is known for its unique structure, which consists of two benzyl groups attached to a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride typically involves the reaction of 4,4’-bipyridine with benzyl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpyridinium oxides, while reduction can produce benzylpyridinium hydrides.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: Its ability to interact with biological molecules has led to investigations into its potential therapeutic applications.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is mediated through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: This compound shares a similar structure but differs in its specific functional groups and properties.
Benzyl viologen dichloride: Another related compound with similar applications but distinct chemical behavior.
Uniqueness
1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride is unique due to its dual benzyl groups and pyridinium core, which confer specific reactivity and binding properties. Its ability to inhibit multiple enzymes and participate in diverse chemical reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H24Cl2N2+2 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride |
InChI |
InChI=1S/C24H22N2.2ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;; |
InChI Key |
NLOIIDFMYPFJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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